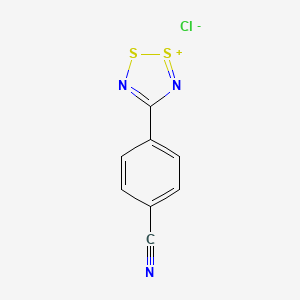
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is a chemical compound with a complex structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkylating agents. One common method involves the alkylation of dimethyl malonate with 2-methylprop-2-en-1-yl bromide and pent-1-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate involves its interaction with various molecular targets. The alkyne and alkene groups can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The ester groups can undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(prop-2-yn-1-yl)malonate
- Dimethyl 2-(2-methylprop-2-en-1-yl)malonate
- Dimethyl 2-(pent-1-yn-1-yl)malonate
Uniqueness
Dimethyl (2-methylprop-2-en-1-yl)(pent-1-yn-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups in the same molecule, which provides a diverse range of reactivity. This dual functionality allows for the formation of complex structures through various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
828913-60-6 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
dimethyl 2-(2-methylprop-2-enyl)-2-pent-1-ynylpropanedioate |
InChI |
InChI=1S/C14H20O4/c1-6-7-8-9-14(10-11(2)3,12(15)17-4)13(16)18-5/h2,6-7,10H2,1,3-5H3 |
InChI-Schlüssel |
CVKSPSZQJAZBIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC(CC(=C)C)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


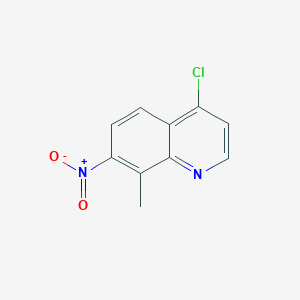
![Morpholine, 4-[2-(1-cyclohexen-1-yloxy)ethyl]-](/img/structure/B12548204.png)

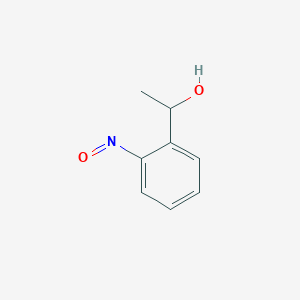
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
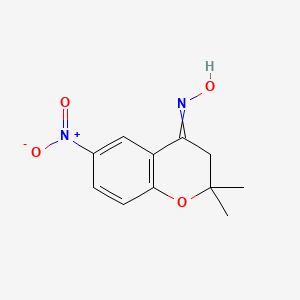
![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)
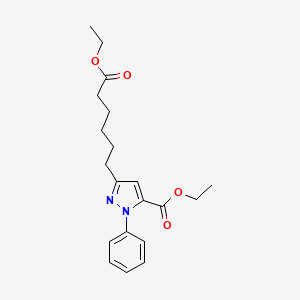
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
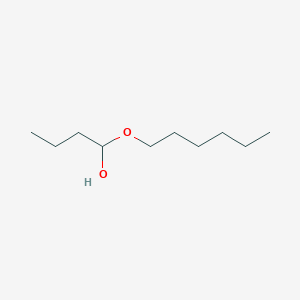
silane](/img/structure/B12548260.png)
pentasilolane](/img/structure/B12548270.png)

